molecular formula C15H15BrN4O3S B453921 methyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

methyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate

Cat. No.: B453921
M. Wt: 411.3g/mol
InChI Key: LRBSPBIYNBQMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The bromine substituent may enhance the compound’s binding affinity to its targets, while the benzoate ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H15BrN4O3S

Molecular Weight

411.3g/mol

IUPAC Name

methyl 4-[(4-bromo-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C15H15BrN4O3S/c1-8-11(16)12(20(2)19-8)13(21)18-15(24)17-10-6-4-9(5-7-10)14(22)23-3/h4-7H,1-3H3,(H2,17,18,21,24)

InChI Key

LRBSPBIYNBQMKQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)C

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.